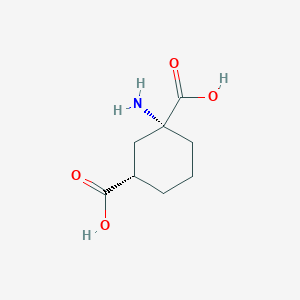
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) is an organic compound with a unique structure that includes a cyclohexane ring substituted with two carboxylic acid groups and an amino group The specific stereochemistry of this compound is indicated by the (1R-trans) configuration, which denotes the relative positions of the substituents on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to a series of reactions to introduce the carboxylic acid and amino groups.
Oxidation: Cyclohexane is oxidized to form cyclohexane-1,3-dicarboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Amination: The introduction of the amino group can be accomplished through a reductive amination process. This involves the reaction of cyclohexane-1,3-dicarboxylic acid with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) may involve more efficient and scalable processes. These could include:
Catalytic Oxidation: Using catalysts to enhance the oxidation of cyclohexane to cyclohexane-1,3-dicarboxylic acid.
Continuous Flow Processes: Implementing continuous flow reactors to improve the efficiency and yield of the amination step.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,3-dimethanol or other reduced forms.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Scientific Research Applications
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with receptors on cell surfaces and altering signal transduction pathways.
Comparison with Similar Compounds
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,3-diamine: Differing in the presence of amino groups instead of carboxylic acid groups.
The uniqueness of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,3S)-1-aminocyclohexane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJYRYZUTAPBAJ-YLWLKBPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@](C1)(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-Amino-3-(5-hydroxypentyl)-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B1167154.png)
